For Macitentan intermediate sourcing: N-Propylsulfamide is the indispensable starting material for the N'-propylsulfamide moiety in Macitentan synthesis.
• Validated in patented GMP processes for Macitentan production.
• Serves as a regulatory-compliant reference material (USP, EMA, JP, BP) for ANDA/NDA analytical development.
• Offers flexibility to generate potassium or sodium salt forms for process optimization.
Global stock available.
Molecular FormulaC3H10N2O2S
Molecular Weight138.19 g/mol
CAS No.147962-41-2
Cat. No.B180247
⚠ Attention: For research use only. Not for human or veterinary use.
N-Propylsulfamide: Macitentan Intermediate & Reference Standard
N-Propylsulfamide (CAS 147962-41-2), also known as propylsulfamide, is a sulfamide derivative with the molecular formula C3H10N2O2S and a molecular weight of 138.19 g/mol [1]. This compound is not a final drug product but a critical, well-characterized chemical intermediate. Its primary and most significant industrial application is as a key building block in the multi-step synthesis of Macitentan [2], an orally active, dual endothelin receptor antagonist for treating pulmonary arterial hypertension [3]. The compound is also recognized for its role in analytical chemistry, where it serves as a meticulously characterized reference material, compliant with stringent regulatory standards including those defined by the USP, EMA, JP, and BP [4].
Macitentan intermediate: key building block for the N′-propylsulfamide moiety in patented synthetic routes
Reference standard: supplied with pharmacopeial characterization aligned with USP, EP, JP, BP guidelines
Process control: defined molecular weight and solubility support reaction optimization and scale-up
[1] PubChem. (2026). N-Propylsulfamide (Compound Summary). CID 13949558. National Center for Biotechnology Information. View Source
[2] Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. *Journal of Medicinal Chemistry*, 55(17), 7849-7861. View Source
[3] Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. *Journal of Medicinal Chemistry*, 55(17), 7849-7861. View Source
[4] Veeprho. (2025). Product Data Sheet: N-Propylsulfamide (VE0022973). View Source
Critical Propyl Substitution in N-Propylsulfamide
Generic substitution within the alkyl sulfamide series is not feasible due to fundamental differences in physical and chemical properties that dictate their distinct roles. N-Propylsulfamide cannot be replaced by its closest analogs, such as N-methylsulfamide (CAS 72179-84-1) [1] or N-ethylsulfamide (CAS 147962-42-3) [2], because the length and nature of the alkyl chain on the sulfamide nitrogen is a critical determinant of the final drug molecule's pharmacophore . This difference is not trivial; it translates into variations in solubility , purity profiles , and specific utility in the synthetic route for producing Macitentan [3]. Procurement decisions based on this compound must be driven by its unique, well-characterized role in a validated process, as opposed to any general 'sulfamide' functionality. The following quantitative evidence underscores where N-Propylsulfamide demonstrates a precise, verifiable advantage.
Target
N-Propylsulfamide Propyl chain directly required for Macitentan intermediate formation; synthesis pathway validated in improved processes.
Potential Substitute
N-methylsulfamide / N-ethylsulfamide Shorter alkyl chain leads to incorrect pharmacophore; cannot yield the N′-propylsulfamide moiety.
N-ethylsulfamide typical 95% Lower purity may introduce additional purification steps and affect yield consistency.
[1] PubChem. (2026). N-Methylsulfamide (Compound Summary). CID 11846667. National Center for Biotechnology Information. View Source
[2] PubChem. (2026). N-Ethylsulfamide (Compound Summary). CID 12811309. National Center for Biotechnology Information. View Source
[3] Patent WO2015/4265. (2015). An Improved Process For The Preparation Of Macitentan. View Source
N-Propylsulfamide vs. In-Class Analogs
Purity Advantage Over N-Ethylsulfamide
N-Propylsulfamide is commercially available with a minimum purity specification of 98% by GC . This compares favorably to its closest analog, N-ethylsulfamide, which is typically offered at a lower standard purity of 95% . The higher purity of N-Propylsulfamide reduces the burden of impurity profiling and downstream purification steps in regulated synthesis processes.
Purity SpecificationSpecification review
≥98% (GC) vs N-ethylsulfamide 95% +3% absolute
May reduce downstream purification load in Macitentan synthesis.
Vendor specifications (AKSci vs. general vendor listings)
Why This Matters
A 3% or greater difference in starting material purity can translate to significant yield improvements and reduced costs in multi-step pharmaceutical syntheses requiring high-purity intermediates.
PurityPharmaceutical IntermediateQuality Control
Molecular Weight Differentiation for Macitentan Synthesis
The molecular weight of N-Propylsulfamide (138.19 g/mol) [1] is a critical differentiator from its simpler analogs N-methylsulfamide (110.14 g/mol) [2] and unsubstituted sulfamide (96.10 g/mol) [3]. This specific molecular weight, coupled with its propyl chain, is essential for the formation of key Macitentan intermediates, such as N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide . The molecular weight is not arbitrary; it contributes to the final drug's optimal lipophilicity and receptor-binding profile, which is not achievable with the smaller alkyl sulfamides.
Molecular WeightClass-level
138.19 g/mol N-methyl: 110.14 Sulfamide: 96.10
Propyl chain is essential for the correct Macitentan intermediate structure.
Calculated values; class-level inference for synthetic fit.
The specific molecular weight is a direct requirement for the chemical structure of Macitentan and its intermediates, making N-Propylsulfamide an irreplaceable building block for this synthetic pathway.
Molecular WeightSynthesisMacitentan
[1] PubChem. (2026). N-Propylsulfamide (Compound Summary). CID 13949558. National Center for Biotechnology Information. View Source
[2] PubChem. (2026). N-Methylsulfamide (Compound Summary). CID 11846667. National Center for Biotechnology Information. View Source
[3] PubChem. (2026). Sulfamide (Compound Summary). CID 82267. National Center for Biotechnology Information. View Source
Water Solubility Profile vs. Potassium Salt
N-Propylsulfamide exhibits a specific solubility profile with a measured water solubility of approximately 53 g/L at 25°C . This contrasts with its potassium salt (CAS 1393813-41-6), which is only slightly soluble in DMSO and methanol . The free base form offers a unique balance of aqueous and organic solubility, providing flexibility in various reaction media and work-up procedures, a property that cannot be assumed for its salt forms.
Water SolubilityData to verify
53 g/L (25°C) Potassium salt: slightly soluble in DMSO/MeOH
Free base offers broader aqueous/organic processing flexibility.
Measured value vs general statement; cross-study context.
SolubilityPharmaceutical ProcessingFormulation
Evidence Dimension
Water Solubility
Target Compound Data
53 g/L (25°C)
Comparator Or Baseline
N-Propylsulfamide Potassium Salt (CAS 1393813-41-6) - 'Slightly' soluble in DMSO and Methanol
Quantified Difference
Quantifiable solubility in water vs. negligible water solubility for the salt
Conditions
Measured at 25°C (Chem960) vs. general solubility statement (Biozol)
Why This Matters
The defined, moderate water solubility of the free base allows for its use in a wider array of aqueous and mixed-solvent reaction conditions compared to its salt form, which is more restricted to specific organic solvents.
SolubilityPharmaceutical ProcessingFormulation
N-Propylsulfamide Procurement Scenarios
GMP Synthesis of Macitentan and Key Intermediates
N-Propylsulfamide is the indispensable starting material for synthesizing the N'-propylsulfamide moiety of Macitentan [1]. Its use is validated in patented, improved processes for Macitentan preparation [2]. Procuring this specific compound is mandatory for organizations engaged in the GMP production of Macitentan or its advanced intermediates, such as N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide .
Certified Reference Standard for ANDA/NDA Submissions
As a meticulously characterized reference material, N-Propylsulfamide is supplied with detailed characterization data compliant with regulatory guidelines from the USP, EMA, JP, and BP [1]. This makes it a critical procurement item for analytical R&D and quality control departments involved in Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) for Macitentan generics, where accurate identification and quantification of impurities and related substances are paramount [2].
Custom Derivative Synthesis for PPARα Agonist Research
Research has demonstrated that N-octadecyl-N'-propylsulfamide, a derivative synthesized from N-propylsulfamide, acts as a potent PPARα activator with significant hypolipidemic and feeding suppressant effects in vivo [1]. For academic and industrial labs exploring novel PPARα agonists, procuring high-purity N-Propylsulfamide is the first step in creating and evaluating this specific class of biologically active sulfamide analogs, distinguishing it from research on simple sulfamide salts [2].
Preparation of N-Propylsulfamide Salts for Specialized Applications
N-Propylsulfamide serves as the immediate precursor to its various salt forms, including the potassium (CAS 1393813-41-6) [1] and sodium (CAS 1642873-03-7) [2] salts. These salts are used as alternative reagents in the synthesis of Macitentan or for applications where enhanced water solubility is required . Procuring the parent N-Propylsulfamide ensures the ability to generate the specific salt form needed, offering flexibility in process development and optimization.
Application
Selection Property
Validation Focus
Macitentan intermediate synthesis
N′-propylsulfamide moiety building block
Synthetic pathway fidelity and intermediate purity
Analytical reference characterization
Certified purity and identity data
Pharmacopeial method compliance and impurity profiling
PPARα agonist derivative research
Propylsulfamide precursor for functional analogs
PPARα activation and metabolic endpoint response in models
Salt form preparation
Free base precursor for potassium/sodium salts
Solubility and reactivity tuning for process development
[1] Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. *Journal of Medicinal Chemistry*, 55(17), 7849-7861. View Source
[2] Veeprho. (2025). Product Data Sheet: N-Propylsulfamide (VE0022973). View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.